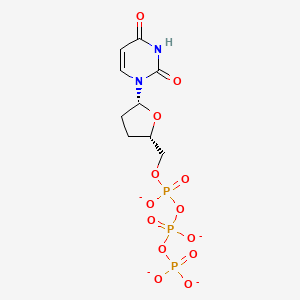
Uridine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is a modified nucleotide that plays a significant role in various biochemical processes. It is a derivative of uridine triphosphate, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced by hydrogen atoms, making it a dideoxynucleotide. This modification imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the Triphosphate Moiety: The protected uridine is then reacted with phosphorus oxychloride and a suitable base to form the triphosphate moiety.
Deprotection: The protecting groups are removed to yield the final product, uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.
Hydrolysis: It can be hydrolyzed to yield uridine and inorganic phosphate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, with water acting as the nucleophile.
Major Products
Uridine: The hydrolysis of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- yields uridine as one of the major products.
Inorganic Phosphate: Another product of hydrolysis is inorganic phosphate.
Applications De Recherche Scientifique
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is used in studies involving nucleotide metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into nucleic acids. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during nucleic acid synthesis. This property is exploited in antiviral and anticancer therapies to inhibit the replication of viral and cancerous cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate): Similar in structure but lacks the dideoxy modification.
Cytidine 5’-(tetrahydrogen triphosphate): Another nucleotide with a similar triphosphate moiety but contains cytosine instead of uracil.
Thymidine 5’-(tetrahydrogen triphosphate): Contains thymine and is used in DNA synthesis.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is unique due to its dideoxy modification, which imparts chain-terminating properties. This makes it particularly useful in therapeutic applications where inhibition of nucleic acid synthesis is desired.
Propriétés
Formule moléculaire |
C9H11N2O13P3-4 |
|---|---|
Poids moléculaire |
448.11 g/mol |
Nom IUPAC |
[[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/p-4/t6-,8+/m0/s1 |
Clé InChI |
OTXOHOIOFJSIFX-POYBYMJQSA-J |
SMILES isomérique |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=O)NC2=O |
SMILES canonique |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



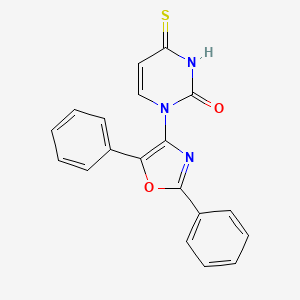
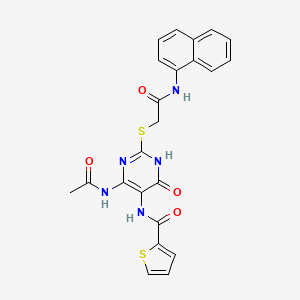
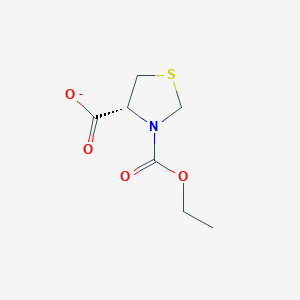
![N'-[(E)-(2-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B14111461.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14111462.png)
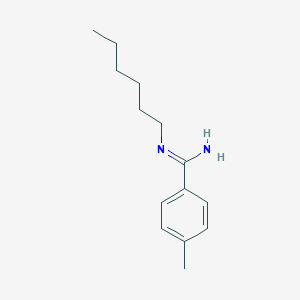
![N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14111492.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14111497.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111504.png)
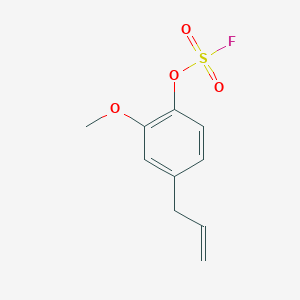
![N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxaMide](/img/structure/B14111521.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14111541.png)
